molecular formula C3H9CaO6P B3423242 Calcium glycerophosphate hydrate CAS No. 28917-82-0

Calcium glycerophosphate hydrate

Cat. No.: B3423242
CAS No.: 28917-82-0
M. Wt: 212.15 g/mol
InChI Key: QNNOMMQTMSHMBN-UHFFFAOYSA-N
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Description

Calcium glycerophosphate hydrate is a calcium salt of glycerophosphoric acid. It is commonly found as a white or slightly yellow crystalline powder that is odorless and has a slightly bitter taste. This compound is known for its hygroscopic properties, meaning it can absorb moisture from the air. It is used in various applications, including as a calcium supplement and in dental care products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium glycerophosphate hydrate can be synthesized through the esterification of glycerol with a mixture of sodium dihydrogen phosphate and phosphoric acid. This reaction is typically carried out at a temperature of around 140°C under vacuum conditions. The resulting product is then saponified using hydrochloric acid, followed by precipitation with calcium chloride .

Industrial Production Methods

In industrial settings, this compound is produced by adding calcium chloride to a solution of glycerophosphoric acid. The mixture is then heated and stirred to ensure complete reaction and precipitation of the this compound .

Chemical Reactions Analysis

Types of Reactions

Calcium glycerophosphate hydrate undergoes several types of chemical reactions, including:

    Hydrolysis: In aqueous solutions, it can hydrolyze to release calcium ions and glycerophosphate.

    Precipitation: It can precipitate out of solution when reacted with calcium chloride.

    Complexation: It can form complexes with other ions and molecules.

Common Reagents and Conditions

    Hydrochloric Acid: Used in the saponification process during synthesis.

    Calcium Chloride: Used for precipitation of the compound.

    Sodium Dihydrogen Phosphate and Phosphoric Acid: Used in the esterification process.

Major Products Formed

The major products formed from these reactions include calcium ions, glycerophosphate, and various complexes depending on the reaction conditions and reagents used .

Scientific Research Applications

Calcium glycerophosphate hydrate has a wide range of scientific research applications:

Mechanism of Action

Calcium glycerophosphate hydrate exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcium glycerophosphate hydrate is unique due to its dual role as a source of both calcium and phosphate ions, making it particularly useful in dental care and as a dietary supplement. Its ability to buffer acids and promote enamel remineralization sets it apart from other calcium salts .

Properties

Calcium glycerophosphate in combination with sodium monofluorophosphate was found to reduce the acid solubility of enamel. This is thought to be due to increased uptake of fluoride in a non-alkali soluble form at the expense of a fraction remaining in the alkali-soluble form of calcium fluoride. It is also thought that calcium glycerophosphate enhances the remineralization effect of sodium monofluorophosphate leading to greater remineralization of enamel but the mechanism behind this is unknown. Calcium glycerophosphate reduces the decrease in plaque pH produced by sucrose solutions. This may be due to the buffering action of donated phosphate which acts as an acceptor to three hydrogen ions to form biphosphate, dihydrogen phosphate, and finally phosphoric acid. As bisphosphate and dihydrogen phosphate are amphoteric, these molecules can act as buffers against both acids and bases. Studies on plaque-modification by calcium glycerophosphate have been inconsistent. Redections in plaque weight and plaque area have been noted in separate studies but neither has been confirmed and no causative link has been established in regards to calcium glycerophosphate's anti-caries effect. Calcium glycerophosphate donates [DB01373] and inorganic phosphate resulting in elevated levels of the ions in plaque. These ions are important components of the mineral structure of teeth. As such, their presence supports maintenance of healthy tooth structure and mineralization. In electrolyte replacement calcium glycerophosphate again acts as a donor of [DB01373] and phosphate. See [DB11348] for pharmacological descriptions of calcium and phosphate.

CAS No.

28917-82-0

Molecular Formula

C3H9CaO6P

Molecular Weight

212.15 g/mol

IUPAC Name

calcium;2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);

InChI Key

QNNOMMQTMSHMBN-UHFFFAOYSA-N

SMILES

C(C(COP(=O)([O-])[O-])O)O.O.[Ca+2]

Canonical SMILES

C(C(COP(=O)(O)O)O)O.[Ca]

melting_point

Decomposes at 170

physical_description

Absolute acid: Clear syrupy liquid;  [Merck Index]

Related CAS

126-95-4

solubility

Soluble

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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